molecular formula C7H6Br2ClN B8618509 3-Bromo-2-(bromomethyl)-6-chloro-4-methylpyridine

3-Bromo-2-(bromomethyl)-6-chloro-4-methylpyridine

Cat. No. B8618509
M. Wt: 299.39 g/mol
InChI Key: FTMYUSVBQZQRPF-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

A solution of (3-bromo-6-chloro-4-methylpyridin-2-yl)methanol (22.9 g, 97 mmol) in CH2Cl2 (1.5 L) was cooled to 0° C. CBr4 (48.2 g, 145 mmol) was added, followed by Ph3P (38.1 g, 145 mmol). The reaction was stirred at 0° C. for 20 minutes and then warmed to r.t. for 16 hours. The reaction was then concentrated and the residue was purified by flash chromatography on silica gel with 0 to 10% EtOAc/heptanes to afford of 3-bromo-2-(bromomethyl)-6-chloro-4-methylpyridine. 1H NMR (CDCl3, 500 MHz) δ 7.16 (s, 1H), 4.67 (s, 2H), 2.43 (s, 3H).
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
48.2 g
Type
reactant
Reaction Step Two
Name
Quantity
38.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH2:10]O)=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8].C(Br)(Br)(Br)[Br:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:10][Br:13])=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1C)Cl)CO
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
48.2 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
38.1 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to r.t. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel with 0 to 10% EtOAc/heptanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)Cl)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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